molecular formula C14H11ClF3N B2763769 (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine CAS No. 1273879-49-4

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B2763769
CAS No.: 1273879-49-4
M. Wt: 285.69
InChI Key: YESSYGIEIYUOIL-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C14H11ClF3N It is characterized by the presence of a chlorophenyl group and a trifluoromethylphenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the chlorophenyl group.

    (3-Chlorophenyl)methanamine: Similar structure but lacks the trifluoromethylphenyl group.

    (4-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine: Similar structure but with different substitution patterns.

Uniqueness

(3-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-12-3-1-2-10(8-12)13(19)9-4-6-11(7-5-9)14(16,17)18/h1-8,13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSYGIEIYUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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